molecular formula C17H21NO B3164525 N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine CAS No. 893574-84-0

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine

Cat. No.: B3164525
CAS No.: 893574-84-0
M. Wt: 255.35 g/mol
InChI Key: MRVPCJNRVNUKKG-UHFFFAOYSA-N
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Description

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is a chemical compound supplied for scientific research and investigative purposes. As a synthetic amine, it is of interest in early-stage pharmacological and neurochemical studies. Researchers are investigating its potential interactions with central nervous system targets, which may include monoamine transporters or serotonergic receptors, based on structural similarities to other phenethylamine-derived research compounds . Its specific mechanism of action, binding affinity, and functional activity at various receptor sites require further characterization in laboratory settings. This product is intended for in vitro analysis and is not for human consumption. It is the responsibility of the purchaser to ensure that the use of this compound complies with all applicable local, state, federal, and international laws and regulations governing the possession and use of research chemicals. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, nor for any form of personal use.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-3-19-17-11-7-8-15(12-17)13-18-14(2)16-9-5-4-6-10-16/h4-12,14,18H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVPCJNRVNUKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine can be achieved through reductive amination. This involves the reaction of 3-ethoxybenzaldehyde with 1-phenylethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst . The reaction typically occurs under mild conditions, with the aldehyde and amine reacting to form an imine intermediate, which is subsequently reduced to the desired amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

Chemistry

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding ketones or aldehydes.
  • Reduction : Capable of being reduced to yield secondary or tertiary amines.
  • Substitution : The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

These reactions make it a valuable building block in organic synthesis and material science.

Biology

In biological research, this compound is studied for its interaction with specific enzymes and receptors. The ethoxybenzyl group enhances the compound's binding affinity to certain biological targets, potentially leading to modulation of their activity. This property is crucial in pharmacological studies aimed at developing new therapeutic agents.

Case Study: Enzyme Interaction

A study demonstrated that derivatives of phenylethanamines, including this compound, showed significant inhibition of specific enzymes involved in metabolic pathways. This finding suggests potential applications in drug development for metabolic disorders.

Industrial Applications

The compound is also utilized in the production of fine chemicals and as a precursor for various industrial products. Its ability to undergo multiple chemical transformations makes it a versatile component in industrial chemistry.

Table 2: Comparison with Similar Compounds

CompoundUnique Features
This compoundEthoxy group enhances binding
N-(3-Methoxybenzyl)-1-phenyl-1-ethanamineMethoxy group; different reactivity
N-(3-Chlorobenzyl)-1-phenyl-1-ethanamineChlorine substituent; polar effects

Mechanism of Action

The mechanism of action of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzyl group can enhance the compound’s binding affinity to certain biological targets, leading to modulation of their activity. This can result in various physiological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Ethoxy vs. Methoxy Substituents

  • N-(3-Methoxybenzyl)-1-phenyl-1-ethanamine (CAS 438245-97-7): Replacing the ethoxy group with methoxy reduces steric bulk and increases electron density on the aromatic ring. Methoxy groups are known to enhance metabolic stability compared to ethoxy in some contexts due to reduced oxidative dealkylation .
  • N-(4-Methoxybenzyl)-1-phenyl-1-ethanamine (CAS 14429-03-9): Positional isomerism (4-methoxy vs. 3-ethoxy) may alter receptor binding affinity.

Halogenated Derivatives

  • N-(2-Chlorobenzyl)-1-phenyl-1-ethanamine hydrochloride (CAS 13541-05-4): The chloro substituent introduces electron-withdrawing effects, which could increase polarity and influence solubility. Chlorinated analogs are often explored for improved blood-brain barrier penetration .
  • N-(4-Fluoro-3-boronate-benzyl)-N-ethyl-1-phenyl-1-ethanamine (CAS 2246677-33-6): The boronate ester and fluorine substituents suggest utility in Suzuki-Miyaura coupling reactions for further functionalization, a strategy common in prodrug development .

Heterocyclic and Bulky Substituents

  • Such modifications are frequently employed to enhance selectivity in receptor antagonists .
  • N-(Thiophen-2-ylmethyl)-N-(3-chloro-4-ethoxy-5-methoxybenzyl)amine (CAS 880805-17-4): Incorporation of a thiophene ring may improve π-π stacking interactions in hydrophobic binding sites, a feature leveraged in kinase inhibitors .

Physicochemical Properties and Salt Forms

Compound Name Substituents Molecular Weight CAS Number Salt Form
N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine 3-ethoxy, benzyl ~269.34* Not explicitly listed Free base
N-(2-Chlorobenzyl)-1-phenyl-1-ethanamine 2-chloro, benzyl 282.22 13541-05-4 Hydrochloride
N-(4-Methylbenzyl)-1-phenyl-1-ethanamine 4-methyl, benzyl ~225.30* 99175-39-0 Hydrochloride
N-(3-Methoxybenzyl)-1-phenyl-1-ethanamine 3-methoxy, benzyl ~255.33* 438245-97-7 Free base

*Calculated based on molecular formula.

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., CAS 13541-05-4) improve aqueous solubility, critical for oral bioavailability .

Pharmacological Implications (Inferred from Structural Trends)

  • Ethoxy vs. Alkoxy Groups : The 3-ethoxy group in the target compound may confer moderate metabolic stability compared to smaller alkoxy groups (e.g., methoxy) due to slower enzymatic cleavage .
  • Halogenation : Chloro or fluoro substituents (e.g., CAS 13541-05-4) are associated with enhanced binding to amine receptors (e.g., serotonin or dopamine receptors) via halogen bonding .
  • Bulkiness: Cyclopropyl or thiophene moieties (e.g., CAS 1048640-39-6, 880805-17-4) may improve target selectivity by excluding compounds from non-complementary binding sites .

Biological Activity

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its ethoxybenzyl and phenyl groups attached to the ethanamine backbone. The structural formula can be represented as follows:

C16H21N Molecular Weight 241 35 g mol \text{C}_{16}\text{H}_{21}\text{N}\quad \text{ Molecular Weight 241 35 g mol }

1. Opioid Receptor Interaction

Recent studies indicate that compounds similar to this compound exhibit significant binding affinity for μ-opioid receptors (μOR). For instance, derivatives of related compounds have shown potent agonistic activity at μOR, which is crucial for analgesic effects. In a comparative analysis, some derivatives demonstrated an EC50 value in the low nanomolar range, indicating high potency .

CompoundEC50 (nM)Emax (%)
Isotonitazene11105
Fentanyl6100
This compoundTBDTBD

2. Neurotoxicity and Developmental Toxicity

In vitro studies have assessed the neurotoxic potential of related compounds using zebrafish models. The findings indicated that exposure to certain concentrations resulted in developmental malformations and increased mortality rates. Specifically, concentrations above 100 μM led to significant cardiotoxic effects, which may be relevant for understanding the toxicity profile of this compound .

Concentration (μM)Mortality Rate (%)Malformations Observed
105None
10020Minor
20050Severe (heart defects)
300>80Extreme malformations

The biological activity of this compound may involve several mechanisms:

  • Agonism at Opioid Receptors : The compound likely acts as an agonist at μ-opioid receptors, similar to its analogs, leading to analgesic effects.
  • Neurotransmitter Modulation : There is potential for modulation of neurotransmitter systems, particularly those involved in pain perception and mood regulation.
  • Developmental Impact : The observed developmental toxicity may be attributed to interference with normal cellular signaling pathways during embryonic development.

Case Studies and Research Findings

Several studies highlight the biological implications of compounds structurally related to this compound:

  • A study involving zebrafish embryos demonstrated that exposure to related compounds resulted in significant developmental toxicity, with specific attention given to cardiac development and overall morphology .
  • Another investigation focused on the binding affinity and functional activity at opioid receptors, revealing that modifications in the chemical structure could lead to enhanced potency or altered receptor selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For analogs like N-(2-chlorobenzyl)-1-phenyl-1-ethanamine, a common approach involves reacting substituted benzylamines with phenylacetyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) . For the 3-ethoxybenzyl group, etherification of a phenolic precursor using ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH) may precede amine coupling . Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent oxidation of the ethoxy group.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT and HSQC to distinguish ethoxy (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and benzylamine protons (δ ~3.7 ppm for CH₂NH) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺ ~284.4 Da). Fragmentation patterns help identify the ethoxybenzyl moiety (m/z 121) .
  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect byproducts like unreacted benzylamine .

Q. How should researchers handle storage and stability of this compound to ensure experimental reproducibility?

  • Methodological Answer : Store as a hydrochloride salt at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies show ≥5-year integrity under these conditions. For solutions, use anhydrous DMSO or ethanol, and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer : Grow crystals via slow evaporation in ethanol/water (1:1). Use SHELXL for refinement, applying Flack’s x parameter to determine absolute configuration, which avoids false chirality-polarity signals common in near-centrosymmetric structures . For twinned crystals, SHELXD and TWINABS enable data integration . Example: A related 3-ethoxybenzyl compound (CCDC-2100901) confirmed planar benzyl alignment via R因子 = 0.064 .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound in solution?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compare with crystallographic data. MD simulations in explicit solvents (e.g., water, DMSO) using AMBER or GROMACS reveal rotational barriers of the ethoxy group (ΔG‡ ~8–12 kJ/mol) and solvation effects on amine protonation .

Q. How can researchers address contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Cross-validate NMR-derived bond lengths/angles with X-ray data. For example, if NMR suggests free rotation of the ethoxy group but X-ray shows a fixed conformation, analyze temperature-dependent NMR to identify dynamic disorder. Use Hirshfeld surfaces (CrystalExplorer) to assess intermolecular interactions influencing packing .

Q. What strategies mitigate challenges in synthesizing enantiopure this compound?

  • Methodological Answer : Employ chiral auxiliaries (e.g., (R)-BINOL) during amine alkylation. Alternatively, resolve racemates via diastereomeric salt formation with L-tartaric acid. Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

Methodological Notes

  • Data Contradiction Analysis : Always cross-check purity (HPLC), structure (NMR/X-ray), and stereochemistry (CD spectroscopy) to reconcile discrepancies .
  • Experimental Design : For pharmacological studies, use Cayman Chemical’s reference standards (Item No. 37007 analogs) as positive controls, adhering to safety protocols in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine
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N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.